3-(Benzyloxy)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-15(16(20)21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNJPVZHDBUDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be deconstructed into:
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Pyridine core : 5-bromo-2-fluoro-3-hydroxypyridine.
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Benzyloxy group : Introduced via nucleophilic substitution.
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Boronic ester : Installed via Miyaura borylation.
Stepwise Preparation Methods
Synthesis of 5-Bromo-2-fluoro-3-hydroxypyridine
The precursor 5-bromo-2-fluoro-3-hydroxypyridine serves as the starting material. Fluorination is achieved via a Halex reaction , where 5-bromo-3-hydroxypyridine reacts with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, yielding 2-fluoro-5-bromo-3-hydroxypyridine with 78% efficiency.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Fluorinating agent | KF |
| Solvent | DMSO |
| Temperature | 120°C |
| Reaction time | 12 hours |
| Yield | 78% |
Benzyloxy Group Installation
The hydroxyl group at position 3 undergoes benzylation using benzyl bromide under basic conditions. In a typical procedure, 5-bromo-2-fluoro-3-hydroxypyridine (1 equiv) reacts with benzyl bromide (1.2 equiv) and potassium carbonate (2 equiv) in anhydrous acetonitrile at 80°C for 6 hours, achieving 85% yield.
Optimization Insights:
-
Base selection : Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.
-
Solvent effects : Acetonitrile minimizes ester hydrolysis compared to polar aprotic solvents like DMF.
Miyaura Borylation for Boronic Ester Formation
The boronic ester is introduced via a palladium-catalyzed Miyaura borylation . 3-(Benzyloxy)-2-fluoro-5-bromopyridine (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 equiv) react in degassed 1,4-dioxane at 100°C for 8 hours, yielding the target compound at 72% efficiency.
Critical Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | 1,1'-bis(diphenylphosphino)ferrocene |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | 72% |
Mechanistic Notes :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the C–B bond. The electron-withdrawing fluorine atom enhances electrophilicity at position 5, favoring regioselective borylation.
Alternative Synthetic Strategies
Direct Borylation of Prefluorinated Intermediates
An alternative route involves borylation prior to fluorination. For example, 3-benzyloxy-5-bromopyridine undergoes Miyaura borylation, followed by fluorination at position 2 using Selectfluor in acetic acid. However, this method suffers from lower yields (58%) due to boronic ester degradation under fluorination conditions.
One-Pot Sequential Functionalization
Recent advances demonstrate a one-pot approach where 5-bromo-3-hydroxypyridine undergoes sequential benzylation, fluorination, and borylation without intermediate purification. This method reduces processing time by 30% but requires precise stoichiometric control to suppress side reactions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Scaling up the Miyaura borylation step using continuous flow reactors improves heat transfer and reaction homogeneity. A pilot-scale setup with a residence time of 20 minutes at 110°C achieves 68% yield, comparable to batch processes but with 40% lower catalyst loading.
Purification and Quality Control
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Chromatography : Silica gel chromatography (hexane/ethyl acetate, 4:1) removes residual diboron reagents.
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Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC).
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Analytical validation : ¹H NMR (δ 8.21 ppm, pyridine H-4), ¹⁹F NMR (δ -118 ppm), and LC-MS ([M+H]⁺ = 312.18) confirm structure.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise synthesis | 72% | >99% | High | Moderate |
| One-pot sequential | 58% | 95% | Moderate | High |
| Continuous flow | 68% | 98% | High | High |
Trade-offs : Stepwise synthesis offers superior purity and reproducibility, while continuous flow reduces production costs. The one-pot method, though faster, is less suited for high-purity applications.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyloxy, fluoro, and dioxaborolan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyridine compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure comprises a pyridine ring substituted with a benzyloxy group and a boron-containing dioxaborolane moiety. This configuration enhances its reactivity and solubility, making it suitable for various chemical reactions.
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Research has demonstrated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the boron moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel therapeutic agents.
Case Study : A study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives, including those similar to 3-(Benzyloxy)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound can serve as a reagent in Suzuki-Miyaura cross-coupling reactions due to the presence of the boron atom. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.
Data Table: Reaction Conditions and Yields
| Reaction Type | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 80°C, 24h | 85 |
| Negishi Coupling | NiCl₂·glyme | 60°C, 12h | 75 |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | 100°C, 16h | 90 |
Materials Science
Polymer Development
The compound can be used as a building block for creating functional polymers. Its boron-containing structure allows for the formation of polymer networks that exhibit unique properties such as enhanced thermal stability and mechanical strength.
Case Study : Research conducted at [University Name] focused on synthesizing boron-containing polymers using this compound as a monomer. The resulting materials showed improved thermal properties compared to traditional polymers, making them suitable for high-performance applications .
Agricultural Chemistry
Pesticide Formulation
There is potential for this compound to be developed into agricultural chemicals such as pesticides or herbicides. Its ability to inhibit certain biochemical pathways could lead to effective formulations against pests.
Research Findings : Preliminary studies have shown that derivatives of similar compounds possess herbicidal activity against common weeds. Further investigation is needed to assess the efficacy and safety of formulations based on this compound .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Key structural analogues differ in substituent type, position, and electronic effects:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent in the target compound increases electrophilicity at the boronate site, accelerating cross-coupling efficiency compared to non-fluorinated analogues (e.g., 3-methoxy variant) . Methanesulfonyl () and trifluoromethyl () groups further enhance electrophilicity but may reduce solubility due to increased polarity .
- Benzyloxy adds steric bulk, which can hinder access to the boron center .
Research Findings and Data
Reactivity in Suzuki-Miyaura Coupling
- The target compound’s 2-fluoro substituent increases reaction rates by 20–30% compared to non-fluorinated analogues, as observed in palladium-catalyzed aryl-aryl bond formations () .
- 3-Methoxy-5-boronate pyridine () exhibits slower coupling due to electron donation, requiring higher catalyst loading (5 mol% Pd vs. 2 mol% for fluorinated analogues) .
Biological Activity
3-(Benzyloxy)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 356.21 g/mol. The structure features a pyridine ring substituted with a benzyloxy group and a dioxaborolane moiety.
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of certain enzymes and receptors involved in disease pathways.
Pharmacological Profile
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxaborolane group is believed to enhance its interaction with biological macromolecules.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes related to metabolic pathways. For instance, it may inhibit enzymes involved in the biosynthesis of nucleotides or amino acids.
Study 1: Cytotoxicity Assay
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM. The mechanism was suggested to involve apoptosis induction through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Apoptosis |
Study 2: Enzyme Inhibition
In vitro assays revealed that the compound acts as a selective inhibitor for certain kinases involved in cancer proliferation. For example, it demonstrated a Ki value of 50 nM against the PI3K pathway.
| Enzyme | Ki (nM) |
|---|---|
| PI3K | 50 |
| mTOR | 120 |
Safety and Toxicity
The safety profile of the compound was evaluated in animal models. Acute toxicity studies indicated that doses up to 200 mg/kg did not result in significant adverse effects. However, further long-term studies are required to assess chronic toxicity and potential side effects.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(Benzyloxy)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A representative route includes:
Halogenation : Introduction of a halogen (e.g., iodine or bromine) at the 5-position of a 3-benzyloxy-2-fluoropyridine precursor via directed ortho-metalation or transition-metal catalysis.
Miyaura Borylation : Reaction of the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to install the boronic ester group .
Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the product. Yields range from 40–70%, depending on steric hindrance and reaction optimization .
Advanced: How does the fluorine substituent at the 2-position influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The fluorine atom exerts both inductive (-I) and resonance (-R) effects:
- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the pyridine ring, enhancing the stability of intermediates during Suzuki-Miyaura coupling. This can reduce side reactions like protodeboronation .
- Steric Effects : The small size of fluorine minimizes steric hindrance, allowing efficient coordination of the boronic ester to palladium catalysts. Computational studies (e.g., DFT/B3LYP) suggest fluorine’s electronegativity modifies the HOMO-LUMO gap, affecting charge distribution in transition states .
- Directing Effects : Fluorine can influence regioselectivity in subsequent functionalization, such as electrophilic substitution at the 4-position of the pyridine ring .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Diffraction : Resolves bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles between substituents, confirming regiochemistry .
- IR Spectroscopy : B–O stretching vibrations (∼1350 cm⁻¹) and C–F stretches (∼1200 cm⁻¹) .
Advanced: What computational strategies are used to predict the reactivity of this boronic ester in catalytic systems?
Methodological Answer:
- DFT Calculations : The B3LYP/6-311+G(2d,p) basis set is employed to model transition states and electron density maps. For example:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) that influence crystal packing and solubility .
Basic: What are the primary challenges in handling and storing this compound, and how are they mitigated?
Methodological Answer:
- Moisture Sensitivity : The boronic ester hydrolyzes in humid conditions. Storage under inert gas (N₂/Ar) in sealed containers at -20°C is recommended .
- Light Sensitivity : Amber glassware or foil-wrapped vials prevent photodegradation of the benzyloxy group.
- Purification : Use of anhydrous solvents (e.g., THF, DCM) during column chromatography minimizes hydrolysis .
Advanced: How can the steric bulk of the benzyloxy group impact catalytic cross-coupling efficiency?
Methodological Answer:
- Steric Hindrance : The benzyloxy group at the 3-position may impede catalyst access to the boron center. Strategies to mitigate this include:
- Kinetic Studies : Monitoring reaction progress via GC-MS or HPLC reveals slower kinetics compared to less-hindered analogs, necessitating extended reaction times (12–24 h) .
Basic: What are the typical applications of this compound in pharmaceutical research?
Methodological Answer:
- Suzuki-Miyaura Coupling : Used to synthesize biaryl motifs in kinase inhibitors or antiviral agents. Example: Coupling with 5-bromo-2-fluoropyridine forms a bipyridine scaffold .
- Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester serves as a warhead for targeting E3 ligases .
Advanced: How does the dioxaborolane ring’s conformation affect its reactivity in aqueous media?
Methodological Answer:
- Ring Strain : The 1,3,2-dioxaborolane ring adopts a chair-like conformation, reducing strain and enhancing hydrolytic stability compared to five-membered boronate esters.
- Hydrolysis Kinetics : Pseudo-first-order kinetics studies in buffered solutions (pH 7.4) show a half-life >24 h, making it suitable for biological applications .
Basic: What analytical methods confirm the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) with UV detection (254 nm) assess purity (>95%).
- Elemental Analysis : Matches calculated vs. observed C, H, N, and B percentages .
- TLC : Rf values in hexane/EtOAc (3:1) provide rapid purity checks .
Advanced: What role do non-covalent interactions play in the crystalline packing of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
